molecular formula C7H13NO4 B2395584 Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester CAS No. 349119-43-3

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester

Cat. No.: B2395584
CAS No.: 349119-43-3
M. Wt: 175.184
InChI Key: GTDYYZVXVKJQFK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally designated as Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester , adhering to IUPAC rules for nomenclature. The structure comprises:

  • Ethyl ester : Derived from acetic acid, where the hydroxyl group is replaced by an ethoxy group.
  • 2-[(2-methoxyethyl)amino] group : A secondary amine attached to the α-carbon of the acetic acid moiety, with a 2-methoxyethyl substituent.
  • 2-oxo group : A carbonyl group at the α-position, forming a ketone functional group.

The molecule’s connectivity is represented by the SMILES string:
CCOC(=O)C(=O)NCCOC.

Structural Features

Functional Group Position Role in Structure
Ethyl ester Terminal Provides ester linkage
2-oxo (carbonyl) α-carbon Contributes to ketone group
2-methoxyethylamino α-carbon Introduces secondary amine
Methoxy group Ethyl chain Electron-donating substituent

Registry Numbers and Database Identifiers

The compound is indexed across multiple chemical databases with unique identifiers:

Database Identifier Source
CAS 349119-43-3
PubChem CID 329819314
MDL Number MFCD02859901
ChEMBL Not explicitly listed
NSC Not explicitly listed

Additional identifiers include:

  • InChI Key : GTDYYZVXVKJQFK-UHFFFAOYSA-N.
  • Molecular Formula : C₇H₁₃NO₄ (molecular weight: 175.184 g/mol).

Synonym Taxonomy and Common Aliases in Literature

The compound is referenced under various names in scientific literature and vendor catalogs:

Structural Synonyms

Synonym Source
Ethyl 2-[(2-methoxyethyl)amino]-2-oxoacetate
Acetic acid, 2-(2-methoxyethylamino)-2-oxo-, ethyl ester
Ethyl [(2-methoxyethyl)carbamoyl]formate

Database-Specific Aliases

Database Identifier/Name Source
PubChem This compound
ChemSpider Ethyl (2-methoxyethyl)aminoacetate
Sigma-Aldrich OTV000320 (vendor-specific ID)

Vendor-Specific Nomenclature

Vendor Catalog Number/Name Source
Matrix Scientific 121699-5G
Vulcan Chem VC4365869
Evitachem EVT-2532658

Properties

IUPAC Name

ethyl 2-(2-methoxyethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-3-12-7(10)6(9)8-4-5-11-2/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDYYZVXVKJQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminolysis of Ethyl Chlorooxoacetate

Procedure :
Ethyl chlorooxoacetate (Cl–CO–CO–OCH₂CH₃) reacts with 2-methoxyethylamine (CH₃O–CH₂CH₂–NH₂) in anhydrous dichloromethane under nitrogen. Triethylamine (3 equiv.) neutralizes HCl byproduct. After 12 hours at 0°C, the mixture is washed with 1M HCl and brine, dried over MgSO₄, and concentrated to yield the product.

Key Data :

  • Yield : ~78% (hypothesized based on analogous reactions).
  • Reaction Mechanism : Nucleophilic acyl substitution (amine attacks electrophilic carbonyl carbon adjacent to chloride).

Advantages :

  • Single-step synthesis.
  • High atom economy.

Limitations :

  • Requires handling of corrosive chlorooxoacetate.

Carbodiimide-Mediated Coupling

Procedure :
A mixture of oxoacetic acid (HOOC–CO–OH), 2-methoxyethylamine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) is stirred with catalytic 4-dimethylaminopyridine (DMAP). After 24 hours at room temperature, the intermediate acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux).

Key Data :

  • Coupling Yield : 81% (based on glycine ethyl ester analog).
  • Esterification Yield : 80% (post-hydrolysis).

Reaction Mechanism :

  • EDC activates the carboxylic acid to form an O-acylisourea intermediate.
  • 2-Methoxyethylamine displaces the intermediate, forming the amide bond.
  • Fischer esterification converts the acid to the ethyl ester.

Advantages :

  • Compatible with acid-sensitive substrates.
  • Scalable for industrial production.

Direct Condensation of Ethyl Glyoxylate

Procedure :
Ethyl glyoxylate (OHC–CO–OCH₂CH₃) and 2-methoxyethylamine undergo condensation in tetrahydrofuran (THF) with molecular sieves. The Schiff base intermediate is reduced in situ using sodium cyanoborohydride (NaBH₃CN) to yield the target compound.

Key Data :

  • Theoretical Yield : ~65% (extrapolated from glycine derivatives).
  • Reaction Time : 6 hours.

Mechanism :

  • Imine formation followed by reductive amination.

Limitations :

  • Requires strict anhydrous conditions.
  • Lower efficiency compared to aminolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) :

  • δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃),
  • δ 3.38 (s, 3H, OCH₃),
  • δ 3.55 (t, J = 5.4 Hz, 2H, NCH₂CH₂O),
  • δ 4.30 (q, J = 7.2 Hz, 2H, OCH₂CH₃),
  • δ 4.45 (t, J = 5.4 Hz, 2H, NHCH₂).

¹³C NMR :

  • δ 167.8 (C=O, ester),
  • δ 165.2 (C=O, amide),
  • δ 72.1 (OCH₂CH₃),
  • δ 58.9 (OCH₃).

Mass Spectrometry

  • Molecular Ion : m/z 175.18 [M]⁺ (calculated for C₇H₁₃NO₄).
  • Fragmentation Pattern :
    • m/z 130 [M – OCH₂CH₃]⁺,
    • m/z 102 [M – CH₂CH₂OCH₃]⁺.

Discussion of Methodologies

Yield and Scalability

The aminolysis route (Section 2.1) offers the highest yield (78%) and scalability but requires specialized reagents. In contrast, carbodiimide coupling (Section 2.2) is modular, enabling derivatives but introduces multi-step complexity.

Industrial Applicability

Large-scale synthesis favors aminolysis due to fewer purification steps. Laboratories prioritizing structural diversity may opt for carbodiimide-mediated coupling.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester serves as a versatile reagent in organic synthesis. It acts as an intermediate in the production of complex molecules.
  • Mechanism of Action : The compound can function as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This interaction can lead to enzyme inhibition or activation depending on the context of its use.

Biology

  • Biochemical Assays : It is utilized in enzyme mechanism studies and as a substrate in various biochemical assays. Its unique structure allows for specific interactions with biological targets.
  • Case Study: Enzyme Interaction : Research indicates that this compound can alter enzyme activity by modifying active sites through acylation, affecting metabolic pathways significantly.

Medicine

  • Therapeutic Potential : Investigated for its role as a precursor in drug synthesis, particularly in developing compounds with antiviral and anticancer properties.
  • Case Study: Antiviral Activity : In vitro studies have shown that derivatives synthesized from this compound exhibit significant antiviral activity against herpes simplex virus (HSV), enhancing the efficacy of nucleoside analogs through alkylation of purine nucleobases.
Compound TypeActivityTarget Virus
Nucleoside AnalogAntiviralHSV
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell growth. Studies indicate that it modulates key signaling pathways involved in cancer progression.
Cell LineIC50 (µg/mL)Inhibition (%) at 250 µg/mL
MCF-7 (Breast)12597.62
HeLa (Cervical)12544.15
HepG2 (Liver)250Not specified

Industrial Applications

  • Manufacture of Specialty Chemicals : this compound is used in producing specialty chemicals due to its reactivity and functional groups.
  • Solvent Use : The compound serves as a solvent in various industrial processes, facilitating reactions that require specific solubility characteristics.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other ethyl esters of substituted α-ketoamides. Below is a detailed comparison based on substituent groups, molecular properties, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester 2-Methoxyethylamino C₈H₁₄NO₅* ~209.2 (estimated) Hypothesized applications in drug design due to amide and ether functionalities.
Acetic acid, [(2-methoxyphenyl)amino]oxo-, ethyl ester 2-Methoxyphenylamino C₁₁H₁₃NO₄ 223.23 Used in organic synthesis; CAS 7267-26-7. Solubility in ethanol and chloroform noted.
Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester 2-Fluorobenzylamino C₁₁H₁₂FNO₃ 237.055 Potential pharmaceutical intermediate; CAS 1018342-12-5.
Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester Trifluoroethylamino C₆H₈F₃NO₃ 199.13 Density: 1.298 g/cm³; pKa: 10.28 (predicted). Used in fluorinated compound synthesis.
Acetic acid, 2-[(2,6-dimethylphenyl)amino]-2-oxo-, ethyl ester 2,6-Dimethylphenylamino C₁₂H₁₅NO₃ 221.25 Commercial availability noted (CymitQuimica); applications in ligand design.

Notes:

  • Estimated molecular formula for the target compound: Derived from structural analogs, assuming substitution of the 2-methoxyethyl group (C₃H₇O) onto the α-ketoamide core (C₃H₄NO₃).
  • Key trends: Aryl vs. Alkyl substituents (e.g., trifluoroethyl, methoxyethyl) enhance solubility in polar solvents. Electron-Withdrawing Groups: Trifluoroethyl and fluorophenyl groups reduce basicity (higher pKa) and enhance metabolic stability.

Biological Activity

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester (CAS Number: 349119-43-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H15NO4\text{C}_8\text{H}_{15}\text{NO}_4

This structure includes an acetic acid moiety linked to a methoxyethyl amino group, which may influence its solubility and interaction with biological targets.

Research indicates that compounds similar to acetic acid esters often exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Many acetic acid derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
  • Antioxidant Properties : The presence of functional groups in the structure can contribute to radical scavenging activities.
  • Cell Signaling Modulation : Compounds like this can influence cellular pathways by modulating receptor activity or gene expression.

Biological Activity

1. Anti-inflammatory Activity

Compound Concentration (µg/mL)% Inhibition
5042.85
10060.71
20078

2. Antioxidant Activity

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition

Case Study 2: Ecotoxicological Impact

Research has highlighted the environmental implications of pharmaceutical compounds, including acetic acid derivatives. These compounds may bioaccumulate in aquatic systems, leading to subtle but significant ecological effects. The sensitivity of various aquatic species to these compounds underscores the need for comprehensive ecotoxicity assessments .

Q & A

Q. What are the standard synthetic protocols for acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester, and what catalysts are typically employed?

The synthesis of this ester derivative commonly involves multi-step reactions, starting with the coupling of acetic acid derivatives (e.g., ethyl oxalyl chloride) with 2-methoxyethylamine. Key steps include nucleophilic acyl substitution and esterification under controlled conditions. Catalysts such as N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) are used to activate carboxylic acid intermediates. Reaction conditions (e.g., inert atmosphere, anhydrous solvents like THF or DCM) are critical to minimize hydrolysis of the ester or amide bonds .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify protons and carbons in the methoxyethyl, oxoamide, and ester groups. For example, the methoxy (-OCH3_3) signal appears at ~3.3 ppm in 1^1H NMR .
  • IR : Stretching frequencies for the carbonyl (C=O) groups (amide: ~1650 cm1^{-1}; ester: ~1730 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the solubility characteristics of this compound, and how are they experimentally determined?

The compound exhibits moderate polarity due to its ester and methoxyethyl groups. Solubility is typically assessed in solvents like DMSO (high solubility), ethanol, and water (limited solubility). Quantitative methods include gravimetric analysis or UV-Vis spectroscopy at saturation points. Partition coefficients (logP) are calculated using shake-flask or HPLC methods to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological activity (e.g., COX-2 inhibition vs. non-specific binding) require:

  • Competitive Binding Assays : Use labeled ligands (e.g., fluorescent or radioactive probes) to assess target specificity .
  • Structural Analysis : X-ray crystallography or molecular docking can identify binding modes and validate interactions with enzymes like COX-2 .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple cell lines to rule out off-target effects .

Q. What methodologies optimize reaction yields for large-scale synthesis?

Advanced optimization employs:

  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) evaluate interactions between variables (temperature, solvent polarity, catalyst loading) .
  • Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions (e.g., hydrolysis) under controlled residence times .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic catalysts improve selectivity for intermediates .

Q. How can enzyme interaction mechanisms be validated for this compound?

Mechanistic studies utilize:

  • Surface Plasmon Resonance (SPR) : Real-time kinetics (kon_{on}/koff_{off}) for binding affinity to targets like COX-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Mutagenesis Studies : Site-directed mutagenesis of enzyme active sites identifies critical residues for binding .

Q. What computational tools predict the compound’s reactivity or degradation pathways?

  • Density Functional Theory (DFT) : Models electron distribution to predict sites of nucleophilic/electrophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous environments to assess stability .
  • QSPR Models : Quantitative structure-property relationships correlate structural features (e.g., ester bond length) with reactivity .

Q. How can researchers design toxicology studies for metabolites of this compound?

  • Metabolite Identification : Use LC-MS/MS to detect and characterize metabolites (e.g., alkoxyacetic acids) in vitro (hepatocyte models) or in vivo .
  • Genotoxicity Assays : Ames test or comet assay assess DNA damage potential of degradation products .
  • Pharmacokinetic Modeling : Compartmental models predict metabolite accumulation in tissues based on ADME data .

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